![molecular formula C12H12N2O4S B8732835 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid CAS No. 95373-96-9](/img/structure/B8732835.png)
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid
概要
説明
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid is a complex organic compound that features a benzimidazole ring attached to a butanedioic acid moiety through a sulfanyl-methyl linkage. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid typically involves multiple steps. One common route starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with an appropriate alkylating agent to introduce the sulfanyl-methyl group. The resulting intermediate is further reacted with butanedioic acid or its derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet commercial demands.
化学反応の分析
Types of Reactions
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
科学的研究の応用
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl-methyl group may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}propanoic acid
- 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}pentanedioic acid
Uniqueness
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid is unique due to its specific combination of a benzimidazole ring and a butanedioic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
95373-96-9 |
|---|---|
分子式 |
C12H12N2O4S |
分子量 |
280.30 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanylmethyl)butanedioic acid |
InChI |
InChI=1S/C12H12N2O4S/c15-10(16)5-7(11(17)18)6-19-12-13-8-3-1-2-4-9(8)14-12/h1-4,7H,5-6H2,(H,13,14)(H,15,16)(H,17,18) |
InChIキー |
WJLIADLMJSVVJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
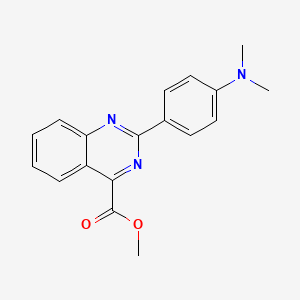
![1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide](/img/structure/B8732759.png)
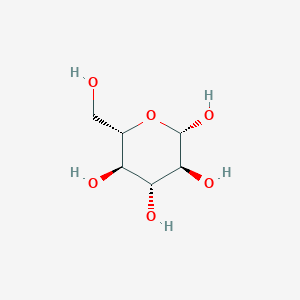
![2H-Pyran-4-ol, 4-[[4-(aminomethyl)-1-piperidinyl]methyl]tetrahydro-](/img/structure/B8732785.png)
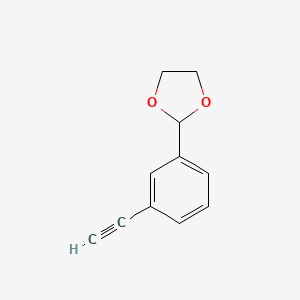
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B8732811.png)
![Methanesulfonamide, N-[3-[(4S)-3,4-dihydro-1-hydroxy-4-(3-methylbutyl)-3-oxo-4-[(phenylmethyl)amino]-2-naphthalenyl]-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl]-](/img/structure/B8732817.png)
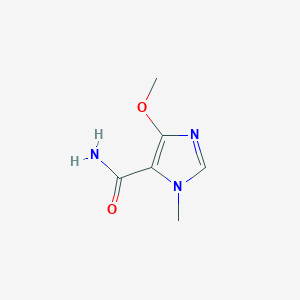
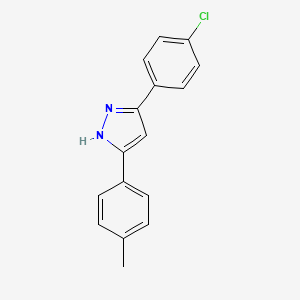

![N-[4-(nitromethylsulfonyl)phenyl]acetamide](/img/structure/B8732841.png)
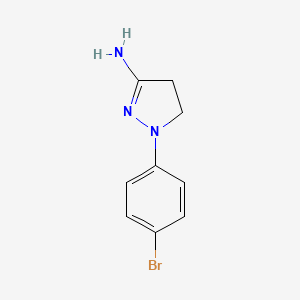
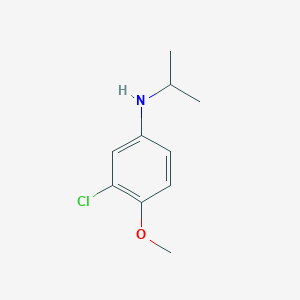
![10-nitro-5H-dibenz[b,f]azepine-5-carbonitrile](/img/structure/B8732852.png)
